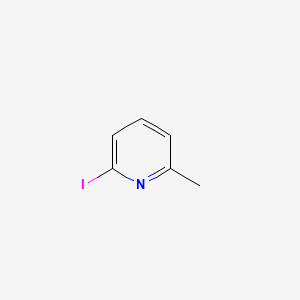

2-Iodo-6-methylpyridine

Vue d'ensemble

Description

2-Iodo-6-methylpyridine is a chemical compound with the molecular formula C6H6IN. It has a molecular weight of 219.02 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually available in a liquid or semi-solid form .

Molecular Structure Analysis

The InChI code for 2-Iodo-6-methylpyridine is 1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with an iodine atom at the 2-position and a methyl group at the 6-position.Physical And Chemical Properties Analysis

2-Iodo-6-methylpyridine has a density of 1.8±0.1 g/cm^3, a boiling point of 222.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 42.1±0.3 cm^3, a polar surface area of 13 Å^2, and a molar volume of 121.0±3.0 cm^3 .Applications De Recherche Scientifique

Organic Synthesis

2-Iodo-6-methylpyridine: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. It is often used as a building block for various organic transformations due to its reactivity with different functional groups. For instance, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are fundamental steps in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-6-methylpyridine serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its iodine moiety is a reactive site that can be substituted with other groups to create diverse chemical structures, which are then tested for therapeutic activity. This compound is particularly useful in the development of drugs targeting neurological disorders due to its pyridine ring, which is a common motif in neuroactive compounds .

Material Science

The application of 2-Iodo-6-methylpyridine in material science includes the development of new organic materials with potential electronic properties. Its incorporation into polymers and small molecules can lead to materials with unique optical and electronic characteristics, useful in creating organic semiconductors and photovoltaic cells .

Analytical Chemistry

In analytical chemistry, 2-Iodo-6-methylpyridine can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows for its use in method development and calibration processes, ensuring accurate and precise analytical measurements .

Biochemistry

2-Iodo-6-methylpyridine: finds its role in biochemistry as a synthetic tool for probing biological systems. It can be used to label biomolecules selectively, aiding in the study of biochemical pathways and interactions. The iodine atom can be used for radio-labeling, which is valuable in imaging and diagnostic assays .

Industrial Uses

In an industrial context, 2-Iodo-6-methylpyridine is utilized in the synthesis of dyes, pigments, and other fine chemicals. Its ability to participate in various chemical reactions makes it a valuable commodity in the production of colorants for textiles and inks .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is known that pyridine derivatives, such as 2-iodo-6-methylpyridine, are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, 2-Iodo-6-methylpyridine can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

For example, they are found in important biomolecules like NAD+ and NADP+, which play crucial roles in cellular respiration and photosynthesis .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability . For instance, its Log Po/w (iLOGP) value is 1.95, indicating a balance between lipophilicity and hydrophilicity, which could potentially facilitate its absorption and distribution in the body .

Result of Action

As a building block in the synthesis of various pharmaceuticals and complex organic molecules, its effects would largely depend on the specific compounds it is used to synthesize .

Propriétés

IUPAC Name |

2-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQIFSBIYCSMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487986 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-methylpyridine | |

CAS RN |

62674-71-9 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

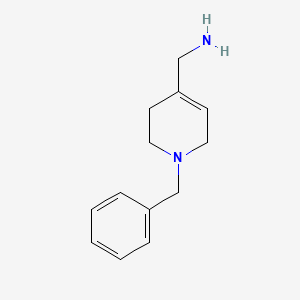

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)